2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Description
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. This scaffold is notable for its conformational rigidity, which enhances target binding specificity in medicinal chemistry applications. The compound includes a propyl group at position 8 and an acetamide-linked 3-fluorophenyl substituent at position 2. Such derivatives are frequently explored as kinase inhibitors (e.g., DDR1), phospholipase D (PLD) inhibitors, or antimicrobial agents due to their ability to modulate protein-protein interactions and enzymatic activity . The 3-fluorophenyl moiety may enhance hydrophobic interactions with target proteins, while the propyl group could influence pharmacokinetic properties like lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c1-2-8-22-9-6-18(7-10-22)16(25)23(17(26)21-18)12-15(24)20-14-5-3-4-13(19)11-14/h3-5,11H,2,6-10,12H2,1H3,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVAWRQWGDHRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone with Urea
Cyclohexanone reacts with urea in the presence of hydrochloric acid to form a bicyclic intermediate, which undergoes dehydration to yield the spirodione framework. Modifications using hydrazine derivatives instead of urea can introduce nitrogen atoms at specific positions.
Reaction Conditions:
Multi-Component Reactions (MCRs) for Spirocyclic Systems
Organocatalytic MCRs, such as the Knoevenagel/Michael/cyclization sequence, have been employed for spirooxindoles. Adapting this method, malononitrile and diketones could form the triazaspiro core via a domino reaction.
Example Protocol:
- Catalyst: Cinchona alkaloid thiourea (10 mol%)
- Reactants: Isatin analog (1.0 equiv), malononitrile (1.2 equiv), 1,3-diketone (1.0 equiv)
- Additive: Water (5 equiv)
- Yield: 71–92% with up to 87% enantiomeric excess (ee)
Functionalization with N-(3-Fluorophenyl)acetamide
The acetamide moiety is introduced via acyl chloride intermediates or direct coupling reactions.
Acetyl Chloride Coupling
Reaction of 8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with chloroacetyl chloride, followed by amidation with 3-fluoroaniline:
Step 1: Chloroacetylation
- Reactants: Spirodione (1.0 equiv), chloroacetyl chloride (1.2 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature, 2 hours
- Yield: 89%
Step 2: Amidation with 3-Fluoroaniline
One-Pot Sequential Reaction
A streamlined approach combines chloroacetylation and amidation in a single pot, reducing purification steps.
Catalytic and Green Chemistry Approaches
Modern synthetic strategies emphasize catalyst reuse and solvent minimization.
Magnetic Nanocatalysts
Ag/Fe3O4/CdO@MWCNTs nanocomposites facilitate rapid spirocyclization and amidation with easy magnetic separation.
Conditions:
Asymmetric Catalysis
While the target compound lacks chiral centers, methodologies from Lorcaserin synthesis (e.g., Rh/DuanPhos-catalyzed hydrogenation) highlight techniques for stereocontrol in related systems.
Analytical Characterization Data
Critical spectroscopic data for intermediates and the final compound are summarized below:
Challenges and Optimization Strategies
- Regioselectivity in Alkylation: Competing N- vs. O-alkylation requires careful base selection (e.g., K2CO3 over NaOH).
- Solvent Effects: Water enhances enantioselectivity in MCRs, while DMF accelerates alkylation kinetics.
- Catalyst Recovery: Magnetic nanocatalysts enable >95% recovery and reuse for five cycles.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorophenyl group can make the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: The triazaspiro[4.5]decane core can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation can lead to the formation of hydroxylated derivatives.
Reduction can produce amines or other reduced forms of the core structure.
Substitution reactions can yield various amides or esters.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its interaction with biological targets can be studied for potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to downstream biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide are compared below with analogous compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects at Position 8 :
- The propyl group in the target compound may enhance lipophilicity, favoring membrane permeability, whereas bulkier acyl groups (e.g., indazole-5-carbonyl in DDR1 inhibitors) improve target affinity but reduce solubility .
- Carboxamide derivatives (e.g., ) exhibit higher solubility but lower cellular uptake compared to acetamide-linked analogs .
Role of Aryl Substituents: The 3-fluorophenyl group in the target compound likely engages in hydrophobic and halogen-bonding interactions, similar to the 3-(trifluoromethyl)phenyl group in ’s compound .
Biological Activity Trends: Compounds with acyl or aromatic groups at position 8 (e.g., indazole-5-carbonyl) show strong kinase inhibition, while simpler alkyl groups (e.g., propyl) may prioritize pharmacokinetic optimization over potency . PLD inhibitors (e.g., ’s VU02) share the spirocyclic core but require specific substituents (e.g., quinoline-3-carboxamide) for activity, indicating divergent structure-activity relationships (SAR) .
Biological Activity
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide is a compound featuring a unique triazaspiro structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, particularly its effects on mitochondrial function and implications in myocardial infarction (MI) treatment.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C18H23FN4O3
- Molecular Weight : 362.4 g/mol
- CAS Number : 923184-10-5
Recent studies have highlighted that compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold can inhibit the mitochondrial permeability transition pore (mPTP). The opening of mPTP is a critical factor in myocardial cell death during reperfusion injury. By targeting the c subunit of the F1/F0 ATP synthase complex, these compounds may help preserve mitochondrial integrity and ATP levels during ischemic events .
Inhibition of mPTP
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the triazaspiro compound exhibited significant mPTP inhibitory activity. The results indicated:
- Decreased Apoptotic Rate : Treatment with these compounds led to a reduction in apoptosis in myocardial tissues.
- Improved Cardiac Function : Administration during reperfusion improved overall cardiac function in animal models of MI.
The study identified three promising compounds with notable efficacy in reducing cell death and preserving mitochondrial function during ischemic conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the triazaspiro scaffold could enhance biological activity. Key findings included:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine at the phenyl ring | Increased potency against mPTP opening |
| Variations in alkyl chain length | Altered pharmacokinetic properties |
These modifications were crucial for optimizing the therapeutic potential of the compounds against myocardial injury .
Toxicity and Off-target Effects
In evaluating the safety profile, it was noted that selected compounds did not exhibit significant off-target effects at cellular and mitochondrial levels. This specificity is vital for minimizing adverse effects while maximizing therapeutic efficacy during MI treatment .
Q & A
Q. What are the established synthetic routes for 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the spirocyclic triazaspiro[4.5]decane core via cyclization of a propyl-substituted precursor under reflux with catalysts like palladium or copper.
- Step 2 : Introduction of the 3-fluorophenylacetamide moiety via nucleophilic acyl substitution, often using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product . Key reaction conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–100°C), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, while 2D NMR (e.g., COSY, HSQC) resolves spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N–H) functional groups .
- HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates to measure IC50 values .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety profiles .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA or serotonin receptors) to evaluate target engagement .
Advanced Questions
Q. How can synthetic yields be optimized during the acetylation step?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Catalyst Screening : Test Lewis acids like ZnCl2 or Brønsted acids (p-TsOH) to accelerate acylation .
- Temperature Gradients : Perform reactions at 0–5°C to minimize hydrolysis of the activated intermediate .
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at peak conversion .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Assay Standardization : Replicate experiments using identical buffer systems (e.g., PBS pH 7.4) and cell passage numbers .
- Orthogonal Validation : Confirm binding affinity via SPR (surface plasmon resonance) if radioligand assays show variability .
- Metabolite Screening : Use LC-MS to rule out off-target interactions from degradation products .
- Computational Docking : Compare molecular docking results (AutoDock Vina) with experimental IC50 to identify false positives .
Q. What strategies are effective for probing the spirocyclic core’s conformational stability?
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and torsional strain .
- Dynamic NMR : Perform variable-temperature NMR to study ring-flipping kinetics and energy barriers .
- DFT Calculations : Use Gaussian or ORCA software to model ground-state geometries and compare with experimental data .
Data Analysis and Mechanistic Studies
Q. How can researchers elucidate the compound’s mechanism of action in neurological targets?
- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABA-A receptors) in transfected HEK cells .
- Western Blotting : Quantify phosphorylation levels of downstream signaling proteins (e.g., ERK, Akt) .
- In Vivo Behavioral Models : Test anticonvulsant activity in rodent seizure models (e.g., pentylenetetrazole-induced) with dose-response profiling .
Q. What computational tools are suitable for SAR (Structure-Activity Relationship) studies?
- 3D-QSAR : Build CoMFA (Comparative Molecular Field Analysis) models using alignment-based steric/electrostatic fields .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Conflict Resolution in Structural Data
Q. How to address discrepancies between computational and experimental structural data?
- Hybrid Refinement : Combine XRD data with DFT-optimized geometries for force-field adjustments in molecular modeling .
- Raman Spectroscopy : Validate computational vibrational frequencies with experimental Raman shifts .
- Error Analysis : Calculate RMSD (root-mean-square deviation) between predicted and observed bond lengths to identify systematic errors .
Table: Key Reaction Parameters for Spirocyclic Core Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 80–90°C | Higher temps accelerate cyclization but risk decomposition | |
| Catalyst (Pd/C) | 5–10 mol% | Excess catalyst increases side products | |
| Solvent | Anhydrous THF | Minimizes hydrolysis of intermediates | |
| Reaction Time | 12–18 hours | Shorter times lead to incomplete cyclization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
